

## Key features and benefits of BP Fluor 430 azide.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *BP Fluor 430 azide*

Cat. No.: *B15622373*

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## BP Fluor 430 Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BP Fluor 430 azide**, a versatile fluorescent probe for biological research. It details the key features, benefits, and applications of this powerful tool, along with structured data, experimental protocols, and workflow visualizations to facilitate its effective implementation in the laboratory.

### Core Features and Benefits

**BP Fluor 430 azide** is a water-soluble, green-fluorescent probe that serves as a valuable tool for labeling and detecting biomolecules.<sup>[1][2]</sup> It is recognized for its brightness and photostability, making it suitable for a range of fluorescence-based applications.<sup>[1]</sup> A significant advantage of BP Fluor 430 conjugates is their pH-insensitivity across a wide range (pH 4 to 10), ensuring reliable performance in diverse experimental conditions.<sup>[3]</sup>

Functionally, **BP Fluor 430 azide** is an azide-activated probe that readily participates in copper-catalyzed click chemistry (CuAAC) with terminal alkynes. This bioorthogonal reaction forms a stable triazole linkage, allowing for the specific and efficient labeling of alkyne-modified biomolecules.<sup>[4]</sup> Additionally, it can react with strained cyclooctynes in a copper-free click chemistry reaction, providing an alternative labeling strategy in contexts where copper catalysts are a concern.<sup>[1]</sup> The excitation and emission spectra of BP Fluor 430 are well-suited for use with the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode, making it compatible with common instrumentation.<sup>[3]</sup>

A more advanced version, BP Fluor 430 Picolyl Azide, incorporates a copper-chelating motif. This feature enhances the effective concentration of the copper catalyst at the reaction site, which can significantly increase the reaction rate and sensitivity, particularly for detecting low-abundance targets.<sup>[5][6]</sup>

## Quantitative Data

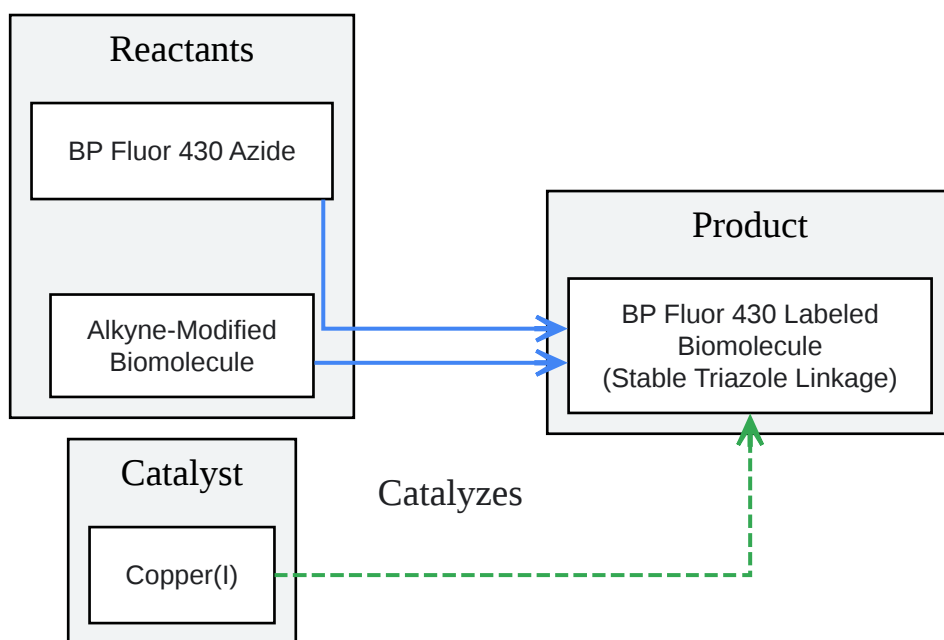
The photophysical and physicochemical properties of **BP Fluor 430 azide** and its derivatives are summarized below for easy reference and comparison.

Property	Value	Reference(s)
Excitation Maximum	~430-432 nm	<sup>[1]</sup>
Emission Maximum	539 nm	<sup>[1]</sup>
Extinction Coefficient	~15,000 cm <sup>-1</sup> M <sup>-1</sup>	<sup>[5]</sup>
Molecular Weight	~585.60 g/mol	<sup>[2]</sup>
Solubility	Water, DMSO, DMF	<sup>[5][6]</sup>

Note: The extinction coefficient is for the related BP Fluor 430 Alkyne, and is expected to be very similar for the azide derivative.

## Mandatory Visualizations

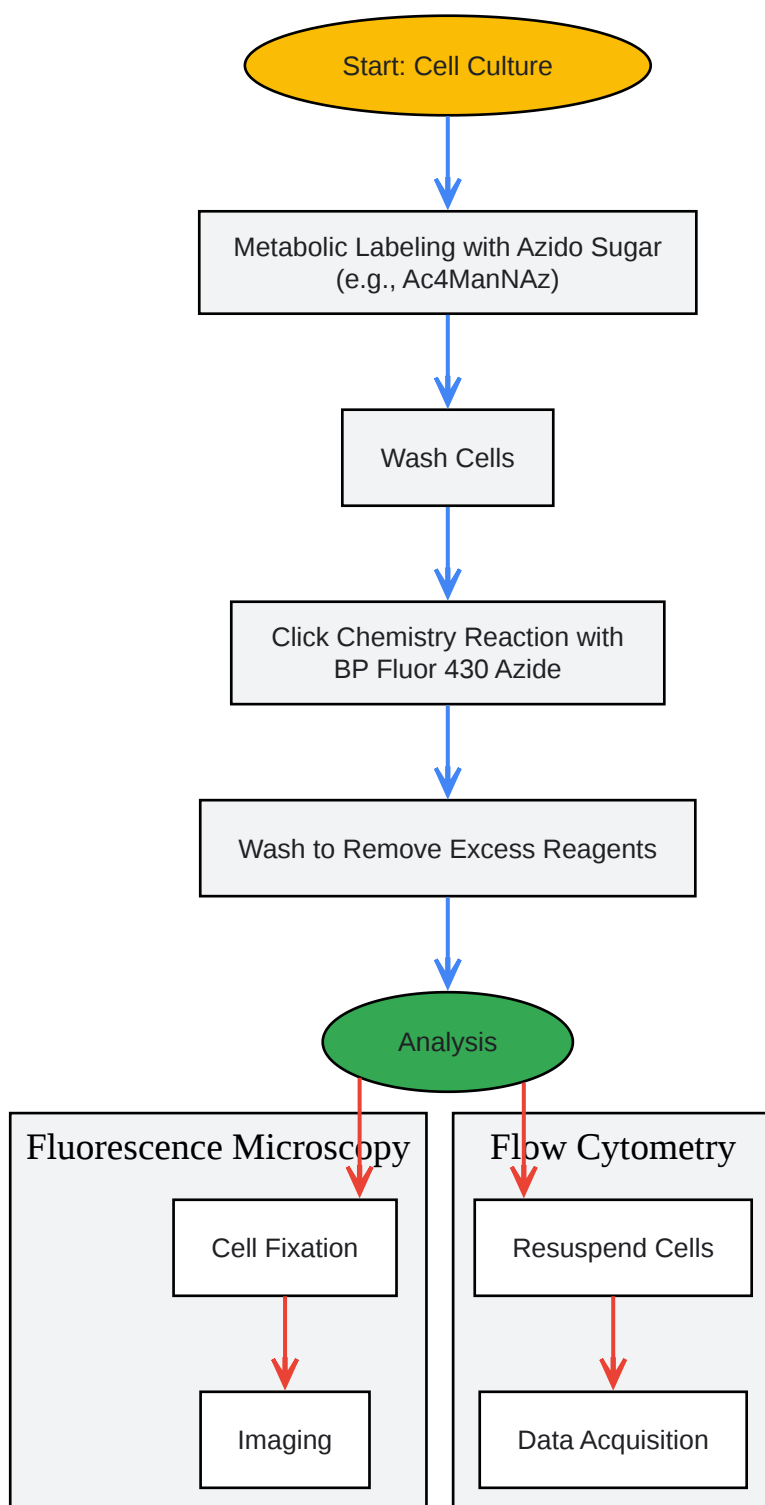
### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



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Caption: The CuAAC reaction mechanism for labeling biomolecules.

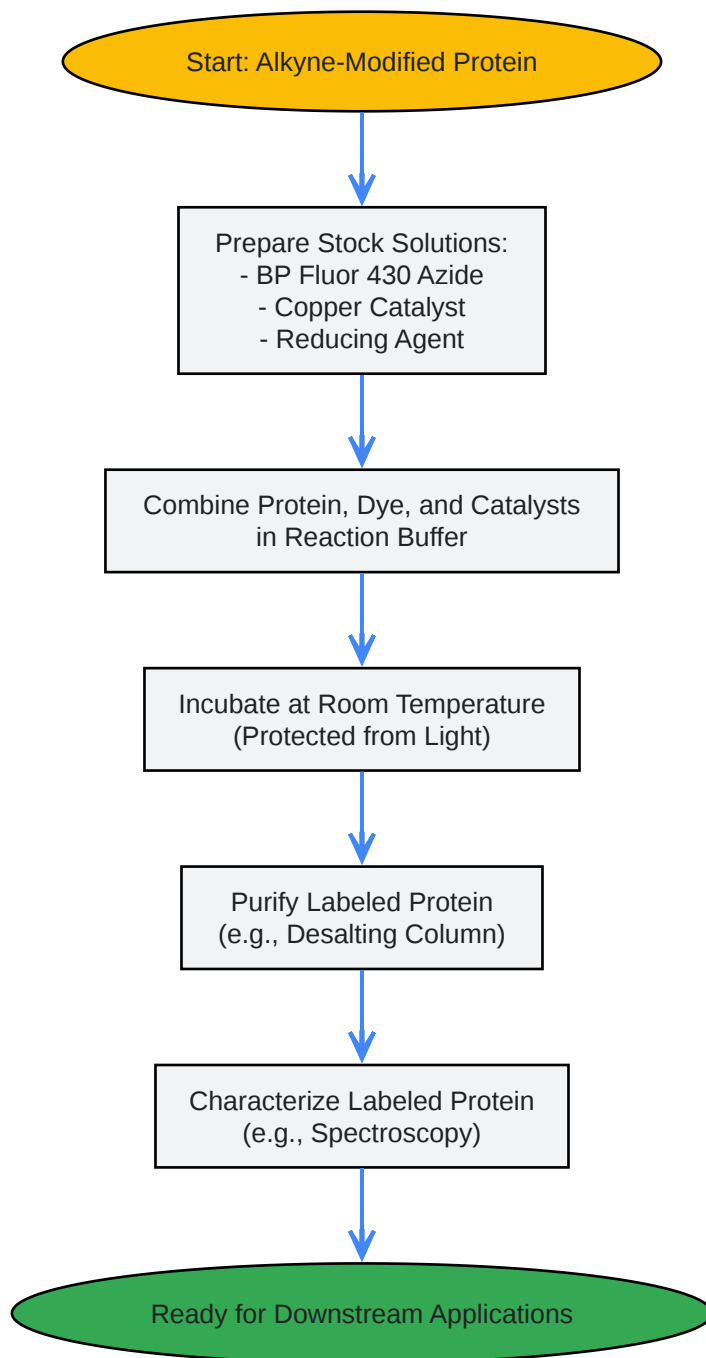
## Experimental Workflow: Labeling Cell Surface Glycans



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Caption: Workflow for fluorescently labeling cell surface glycans.

## Experimental Workflow: Protein Labeling



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Caption: General workflow for labeling proteins with **BP Fluor 430 azide**.

## Experimental Protocols

The following are detailed methodologies for key experiments utilizing **BP Fluor 430 azide**.

## Protocol 1: Labeling of Alkyne-Modified Proteins

This protocol outlines the copper-catalyzed click chemistry reaction to label a protein containing an alkyne modification with **BP Fluor 430 azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **BP Fluor 430 Azide**
- Anhydrous DMSO
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Reducing agent (e.g., sodium ascorbate)
- Copper ligand (e.g., THPTA or TBTA)
- Nuclease-free water
- Desalting column for purification

Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of **BP Fluor 430 Azide** in anhydrous DMSO.
  - Prepare a 50 mM stock solution of  $\text{CuSO}_4$  in nuclease-free water.
  - Immediately before use, prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.
  - Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in nuclease-free water.
- Reaction Setup:

- In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
- Add the **BP Fluor 430 Azide** stock solution to achieve a 5- to 20-fold molar excess over the protein.
- Add the copper ligand to a final concentration of approximately 500  $\mu\text{M}$ .
- Add the  $\text{CuSO}_4$  stock solution to a final concentration of 100  $\mu\text{M}$ .
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Gently mix the components.
- Incubation:
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
  - Remove the unreacted dye and catalyst components by purifying the labeled protein using a desalting column equilibrated with a suitable buffer (e.g., PBS).
  - Collect the fractions containing the labeled protein.
- Characterization and Storage:
  - Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~430 nm (for BP Fluor 430).
  - Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

## Protocol 2: Fluorescent Labeling of Cell Surface Glycans

This protocol describes the two-step process of metabolically labeling cell surface glycans with an azido sugar, followed by fluorescent tagging with **BP Fluor 430 azide**.

**Materials:**

- Cell culture medium
- Peracetylated azido sugar (e.g., Ac<sub>4</sub>ManNAz)
- **BP Fluor 430 Azide**
- Click chemistry reagents (as in Protocol 1)
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Fixative (e.g., 4% paraformaldehyde in PBS) (for microscopy)
- Flow cytometry staining buffer (for flow cytometry)

**Procedure:**

- Metabolic Labeling:
  - Culture cells to the desired confluency.
  - Add the peracetylated azido sugar (e.g., Ac<sub>4</sub>ManNAz) to the cell culture medium at a final concentration of 25-50  $\mu$ M.
  - Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.
- Cell Preparation:
  - Harvest the cells and wash them twice with ice-cold PBS containing 1% BSA.
- Click Reaction:
  - Prepare a fresh click reaction cocktail in PBS containing 1% BSA with the following final concentrations:



- **BP Fluor 430 Azide:** 1-10  $\mu\text{M}$
- $\text{CuSO}_4$ : 100  $\mu\text{M}$
- Copper Ligand (e.g., THPTA): 500  $\mu\text{M}$
- Sodium Ascorbate: 5 mM
- Resuspend the cell pellet in the click reaction cocktail.
- Incubate for 10-30 minutes at room temperature, protected from light.
- Washing:
  - Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
- Downstream Analysis:
  - For Fluorescence Microscopy:
    - Resuspend the cells in PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
    - Wash the cells with PBS and mount them on a microscope slide for imaging.
  - For Flow Cytometry:
    - Resuspend the cells in flow cytometry staining buffer.
    - Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for detecting BP Fluor 430 fluorescence.

## Applications in Research and Development

**BP Fluor 430 azide** is a versatile tool with applications across various research domains:

- Flow Cytometry: Its bright fluorescence allows for the clear identification and quantification of labeled cell populations.[3]

- **Fluorescence Microscopy:** The photostability of BP Fluor 430 makes it suitable for imaging applications, including super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy).<sup>[3]</sup>
- **Proteomics and Glycomics:** The ability to specifically label proteins and glycans enables their enrichment, identification, and characterization.
- **Drug Development:** This probe can be used to track the delivery and localization of alkyne-modified therapeutic agents.

The combination of its favorable spectral properties, bioorthogonal reactivity, and robust performance makes **BP Fluor 430 azide** an invaluable component of the modern researcher's toolkit.

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- To cite this document: BenchChem. [Key features and benefits of BP Fluor 430 azide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622373#key-features-and-benefits-of-bp-fluor-430-azide]

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